alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc Alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc is a branched amino trisaccharide consisting of N-acetylglucosamine having a fucosyl residue attached at the 4-position via an alpha-linkage and a 3-sulfated galactosyl residue attached at the 3-position via a beta-linkage. It has a role as an epitope. It is an amino trisaccharide and an oligosaccharide sulfate.
Brand Name: Vulcanchem
CAS No.: 153088-71-2
VCID: VC21102788
InChI: InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O
Molecular Formula: C21H36NNaO18S
Molecular Weight: 609.6 g/mol

alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc

CAS No.: 153088-71-2

Cat. No.: VC21102788

Molecular Formula: C21H36NNaO18S

Molecular Weight: 609.6 g/mol

* For research use only. Not for human or veterinary use.

alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc - 153088-71-2

Specification

CAS No. 153088-71-2
Molecular Formula C21H36NNaO18S
Molecular Weight 609.6 g/mol
IUPAC Name [(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Standard InChI InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1
Standard InChI Key ABZKLZZRLAPTDK-JGMUFZQJSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O

Introduction

The compound alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc is a complex oligosaccharide composed of three monosaccharide units:

  • alpha-L-fucose (Fucp) linked at position 1 to 4 of the next sugar,

  • beta-D-galactose-3-sulfate (Galp3S) attached via a 1->3 glycosidic bond, and

  • beta-D-N-acetylglucosamine (GlcpNAc) as the reducing sugar.

This structure is a sulfated trisaccharide with potential biological significance due to its specific glycosidic linkages and sulfate group. Sulfated oligosaccharides often play roles in cellular communication, immune responses, and pathogen recognition.

Structural Composition

MonosaccharideLinkageModification
alpha-L-Fucose(1->4) to Galp3SNone
beta-D-Galactose(1->3) to GlcpNAcSulfated at position 3
beta-D-GlucosamineReducing endAcetylated

The sulfate group on the galactose residue introduces an additional layer of complexity, influencing the compound's solubility, charge, and interaction with biological molecules.

Biological Relevance

Oligosaccharides with similar structures are frequently found in glycoproteins and glycolipids, where they contribute to:

  • Cellular Recognition: Sulfated oligosaccharides are recognized by specific lectins, such as selectins, which mediate cell-cell adhesion in processes like inflammation.

  • Pathogen Interaction: Many pathogens exploit such structures for host cell attachment. For example, Helicobacter pylori binds to fucosylated glycans in gastric mucosa.

  • Immune Modulation: Sulfation patterns can influence immune responses by interacting with cytokines or chemokines.

Synthetic Pathways

The synthesis of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc involves:

  • Sequential Glycosylation: Starting with GlcpNAc as the reducing sugar, Galp3S is attached via a beta-(1->3) linkage.

  • Sulfation: The galactose unit is selectively sulfated at position 3 using chemical or enzymatic methods.

  • Fucosylation: Finally, alpha-L-fucose is added via an alpha-(1->4) glycosidic bond.

The process requires precise control of protecting groups and stereochemistry to ensure correct linkage formation.

Analytical Techniques

To confirm the structure and purity of this compound, several analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on glycosidic linkages and monosaccharide configurations.

  • Mass Spectrometry (MS): Confirms molecular weight and detects sulfation patterns.

  • High-Performance Liquid Chromatography (HPLC): Separates and quantifies the compound in mixtures.

  • Infrared Spectroscopy (IR): Identifies functional groups like sulfate esters.

Potential Applications

The unique structure of this compound makes it relevant for various applications:

  • Pharmaceuticals: As a potential anti-inflammatory or anti-microbial agent due to its sulfated structure.

  • Diagnostics: Used as a biomarker for diseases involving altered glycosylation patterns.

  • Biotechnology: Studied for its role in glycan-protein interactions in therapeutic development.

Comparative Analysis with Related Compounds

Compound NameStructural DifferenceBiological Role
alpha-L-Fucp-(1->2)-beta-D-Galp-(1->4)-D-GlcpLacks sulfate groupFound in human milk oligosaccharides
beta-D-Galp-(1->4)-[alpha-L-Fucp-(1->3)]-D-Glcp6SSulfate at glucose instead of galactoseInvolved in immune modulation
alpha-D-GalpNAc-(1->3)-[alpha-L-Fucp-(1->2)]...Contains additional N-acetylgalactosamineFound in mucins and associated with cancers

Challenges in Research

Studying compounds like this involves several challenges:

  • Synthetic Complexity: The need for regioselective sulfation and stereospecific glycosylation increases synthetic difficulty.

  • Biological Validation: Functional studies require advanced models to mimic physiological conditions.

  • Analytical Sensitivity: Detecting low-abundance glycans in biological samples demands highly sensitive techniques.

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